molecular formula C9H17NO2 B13081081 (R)-Ethyl 2-amino-3-cyclobutylpropanoate

(R)-Ethyl 2-amino-3-cyclobutylpropanoate

Cat. No.: B13081081
M. Wt: 171.24 g/mol
InChI Key: LBMYKRXWOHTRIK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Ethyl 2-amino-3-cyclobutylpropanoate is a chiral amino acid derivative with a unique cyclobutyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-cyclobutylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and ethylamine.

    Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a series of reactions, including cyclization and reduction.

    Amino Acid Derivative Formation:

Industrial Production Methods

Industrial production methods for ®-Ethyl 2-amino-3-cyclobutylpropanoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-3-cyclobutylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-Ethyl 2-amino-3-cyclobutylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique cyclobutyl ring structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-amino-3-cyclobutylpropanoate
  • Methyl ®-2-amino-3-cyclobutylpropanoate hydrochloride

Uniqueness

®-Ethyl 2-amino-3-cyclobutylpropanoate is unique due to its ethyl ester group, which imparts different physicochemical properties compared to its tert-butyl and methyl counterparts. This difference can affect its solubility, reactivity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1

InChI Key

LBMYKRXWOHTRIK-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1CCC1)N

Canonical SMILES

CCOC(=O)C(CC1CCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.